

# The Unsaturated Nature of 1-Docosene's Double Bond: A Technical Guide

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## Compound of Interest

Compound Name: 1-Docosene

Cat. No.: B072489

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## Abstract

**1-Docosene**, a 22-carbon alpha-olefin, possesses a terminal double bond that imparts it with a unique set of chemical properties and reactivity. This technical guide provides an in-depth exploration of the unsaturated nature of this double bond. It details the molecule's structural characteristics, reactivity in key chemical transformations, and its emerging relevance in biological contexts, particularly in the realm of cancer metabolism. This document serves as a comprehensive resource, offering tabulated quantitative data, detailed experimental protocols for the synthesis and modification of **1-Docosene**, and visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding and application of this long-chain alkene in research and development.

## Introduction

**1-Docosene** (C<sub>22</sub>H<sub>44</sub>) is a linear, long-chain alpha-olefin characterized by a terminal carbon-carbon double bond.<sup>[1]</sup> This functional group is the molecule's primary site of reactivity, making it a valuable precursor in the synthesis of a wide array of derivatives. Its long alkyl chain confers significant hydrophobicity, influencing its physical properties and potential applications.<sup>[2]</sup> In recent years, long-chain fatty acids and their derivatives have garnered attention for their roles in cellular processes, including those relevant to disease states such as cancer.<sup>[3][4][5]</sup> Understanding the fundamental chemistry of **1-Docosene**'s double bond is therefore crucial for leveraging its potential in chemical synthesis and for elucidating its role in biological systems.

## Structural Characteristics of the Double Bond

The defining feature of **1-Docosene** is the sp<sup>2</sup>-hybridized carbons of the terminal double bond. This unsaturation results in a planar geometry at this position, influencing the overall molecular shape.

**Table 1: Physicochemical and Structural Properties of 1-Docosene**

Property	Value	Reference
Molecular Formula	C <sub>22</sub> H <sub>44</sub>	[1]
Molecular Weight	308.58 g/mol	[1]
CAS Number	1599-67-3	[1]
Melting Point	65-72 °C	General Alkene Data
Boiling Point	180 °C at 0.22 mm Hg	
Density	~0.783 g/cm <sup>3</sup> (estimate)	
C=C Bond Length (approx.)	1.34 Å	
C-H (vinyl) Bond Length (approx.)	1.09 Å	General Alkene Data
H-C=C Bond Angle (approx.)	120°	General Alkene Data
H-C-H Bond Angle (vinyl, approx.)	120°	General Alkene Data

## Spectroscopic Signature of the Double Bond

The presence and nature of the double bond in **1-Docosene** can be unequivocally identified through various spectroscopic techniques.

**Table 2: Spectroscopic Data for 1-Docosene**

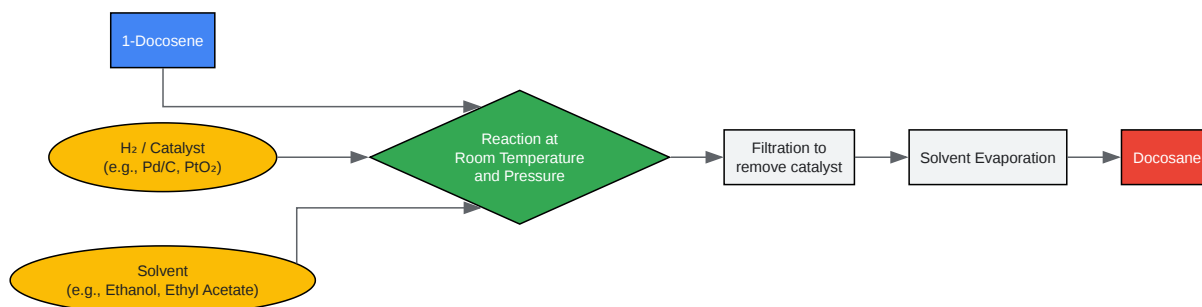
Spectroscopic Technique	Key Features and Approximate Values	Reference
$^1\text{H}$ NMR	Vinyl protons ( $\sim 4.9\text{-}5.8$ ppm), Allylic protons ( $\sim 2.0$ ppm)	[6][7]
$^{13}\text{C}$ NMR	Vinyl carbons ( $\sim 114$ ppm, $\sim 139$ ppm)	[8][9]
FTIR Spectroscopy	C=C stretch ( $\sim 1640\text{ cm}^{-1}$ ), =C-H stretch ( $\sim 3080\text{ cm}^{-1}$ ), =C-H bend ( $\sim 910, 990\text{ cm}^{-1}$ )	[10]
Mass Spectrometry	Molecular ion peak ( $m/z$ 308), Characteristic fragmentation pattern of long-chain alkanes with loss of $(\text{CH}_2)_n\text{CH}_3$ units.	[1][11][12]

## Chemical Reactivity of the Double Bond

The electron-rich pi bond of **1-Docosene** is susceptible to attack by electrophiles, making addition reactions the most common transformations.

## Hydrogenation: Saturation of the Double Bond

Hydrogenation of **1-Docosene** yields the corresponding saturated alkane, Docosane. This reaction is typically catalyzed by transition metals.

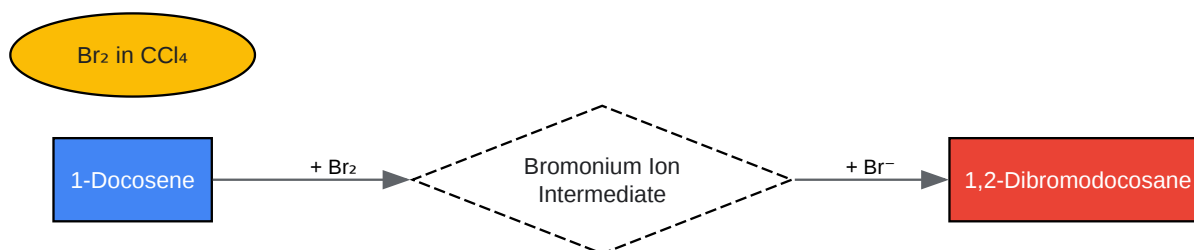


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Caption: Workflow for the hydrogenation of **1-Docosene**.

## Halogenation: Addition of Halogens

**1-Docosene** readily undergoes halogenation, such as bromination, to form 1,2-dihalodocosane. The disappearance of the bromine color is a classic test for unsaturation.



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Caption: Reaction pathway for the bromination of **1-Docosene**.

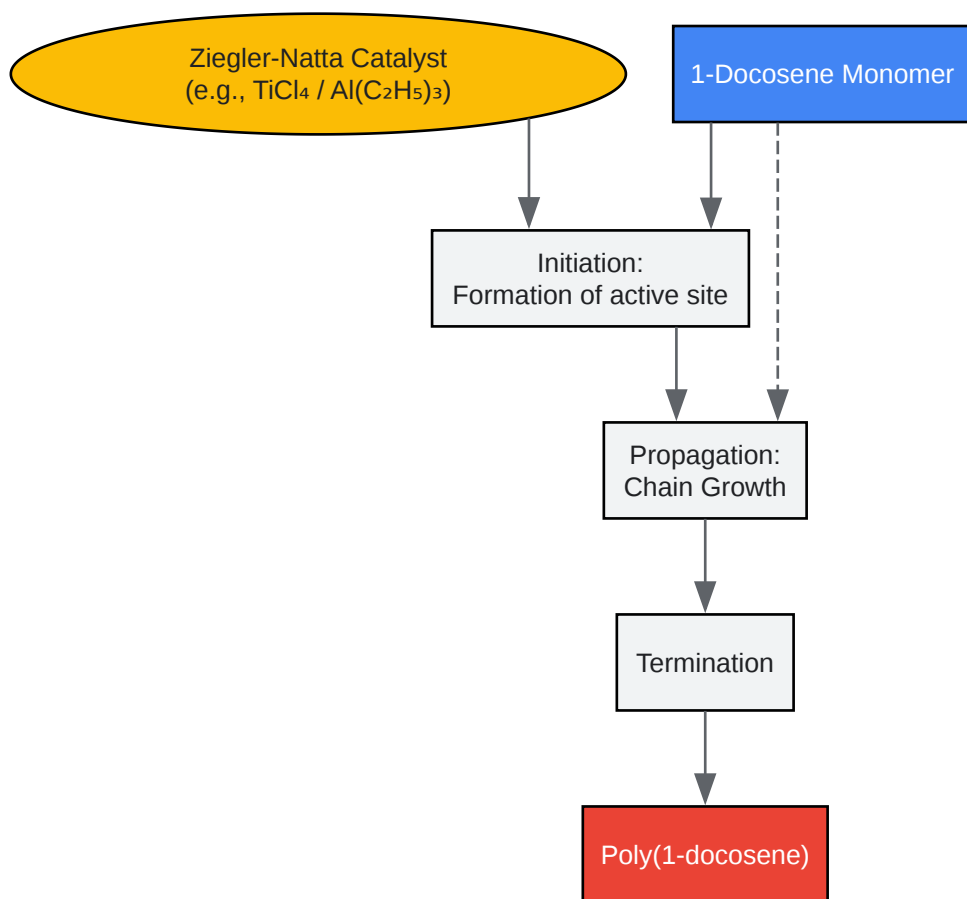
## Oxidation: Cleavage or Hydroxylation of the Double Bond

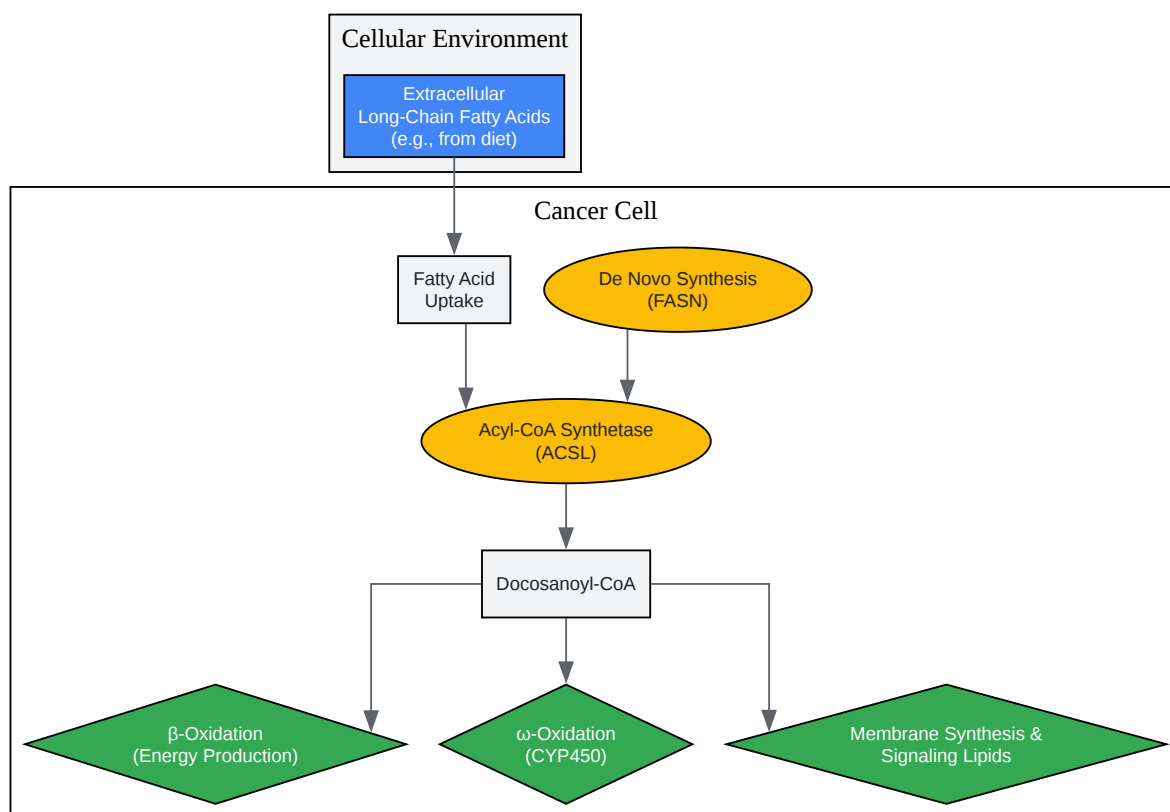
Oxidation of **1-Docosene** can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidation can cleave the double bond to yield docosanoic acid,

while milder conditions can result in diol formation.

## Polymerization: Formation of Polyolefins

As an alpha-olefin, **1-Docosene** can be polymerized using Ziegler-Natta catalysts to produce poly(**1-docosene**), a polymer with a long hydrocarbon side chain on each repeating unit.





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